Product packaging for 2-Methylindole-3-acetic acid(Cat. No.:CAS No. 1912-43-2)

2-Methylindole-3-acetic acid

Cat. No.: B556762
CAS No.: 1912-43-2
M. Wt: 189,22 g/mole
InChI Key: QJNNHJVSQUUHHE-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Auxin Research

2-Methylindole-3-acetic acid (2-Me-IAA) is a synthetic organic compound belonging to the indole derivative class, which is primarily studied within the field of plant biology for its properties as a plant growth regulator. chemimpex.comcymitquimica.com It is recognized as an auxin, a class of plant hormones that play a crucial role in coordinating a multitude of growth and developmental processes, including cell elongation and division. cymitquimica.comwikipedia.org The principal and most potent native auxin found in plants is Indole-3-acetic acid (IAA), which is the benchmark against which the activity of other auxin-like compounds is measured. wikipedia.orgnih.gov

Academic research situates 2-Me-IAA as one of many synthetic derivatives of IAA created to investigate the structure-activity relationships that define auxin function. nih.gov While 2-Me-IAA does exhibit auxin-like activity, such as promoting the formation of roots, its potency is markedly lower than that of IAA. chemimpex.comresearchgate.netsrce.hr Scientific investigations have provided insights into the molecular basis for this reduced activity. Studies have shown that 2-Me-IAA binds more weakly to key proteins like the auxin-binding protein 1 (ABP1) compared to IAA. srce.hrirb.hr Furthermore, computational chemistry studies have revealed that the potential energy surface (PES) of 2-Me-IAA, a measure of its conformational energy landscape, is significantly different from that of unsubstituted IAA and other more potent alkylated derivatives. srce.hrirb.hr This difference in molecular structure and energy is considered a key factor in its diminished biological activity. irb.hr

Research into compounds like 2-Me-IAA is vital for building a comprehensive understanding of the precise molecular requirements for auxin activity, including the role of substituents on the indole ring in influencing binding to hormone receptors and subsequent physiological responses in plants. srce.hr

Table 1: Comparison of Selected Auxins

Compound NameAbbreviationTypeRelative Activity/Potency Note
Indole-3-acetic acidIAANaturalThe principal and most potent native auxin; the standard for comparison. wikipedia.org
This compound2-Me-IAASyntheticConsidered a weak auxin; its half-optimal concentration is about ten times larger than for unsubstituted IAA. srce.hr
Indole-3-butyric acidIBANatural/SyntheticA widely used auxin, often for promoting root initiation. wikipedia.orgnih.gov
Naphthalene (B1677914) acetic acidNAASyntheticA potent synthetic auxin used in structure-activity relationship studies. nih.gov

Historical Perspectives on Auxin Activity of Indole Derivatives

The investigation of indole derivatives for auxin activity is a field of study that is deeply intertwined with the history of plant hormone research. The concept of a mobile growth-regulating substance in plants can be traced back to the late 19th century with the work of Charles Darwin on plant tropisms. nih.govoup.com However, the field truly began to take shape in the 1920s when Dutch biologist Frits Warmolt Went demonstrated that a chemical messenger was responsible for phototropic curvature in oat coleoptiles. wikipedia.orgoup.com

This "growth substance" was eventually isolated and, after some initial misidentifications, was conclusively identified as indole-3-acetic acid (IAA), also termed heteroauxin. nih.govnih.gov The discovery and structural determination of IAA in the 1930s served as a monumental catalyst for research. oup.com Scientists began to question whether other, similar molecules could elicit the same growth responses, leading to the synthesis and biological testing of a vast number of indole derivatives and other compounds with similar structures. nih.gov

This era of exploration led to the identification of other naturally occurring auxins like indole-3-butyric acid (IBA) and a host of synthetic auxins, such as naphthalene acetic acid (NAA). nih.gov These early structure-activity relationship studies were pivotal in defining the essential molecular characteristics required for a compound to be classified as an auxin. nih.gov this compound emerged from this systematic investigation of how modifications to the core indole-3-acetic acid structure, such as the addition of a methyl group at the second position of the indole ring, impact biological function. cymitquimica.comresearchgate.net The finding that 2-Me-IAA possessed weak auxin activity contributed to the broader understanding that while the indole ring is a common feature, its substitution pattern is critical in determining the degree of auxin potency. researchgate.netsrce.hr

Table 2: Key Historical Developments in Auxin Research

Date/EraKey DevelopmentSignificance
1880Charles Darwin publishes "The Power of Movement in Plants".Proposed the existence of a transmissible signal in plants that mediates growth responses to light (phototropism). nih.govoup.com
1920sFrits Went isolates the growth-promoting substance from coleoptile tips.Provided the first quantitative bioassay for this "growth substance," which he named auxin. wikipedia.org
1930sIndole-3-acetic acid (IAA) is isolated and identified as "heteroauxin".Established the chemical identity of the primary natural auxin, paving the way for structure-activity studies. nih.govnih.gov
Post-1930sSynthesis and testing of numerous IAA derivatives, including 2-Me-IAA.Led to the discovery of many synthetic auxins and a deeper understanding of the molecular requirements for auxin activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B556762 2-Methylindole-3-acetic acid CAS No. 1912-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9(6-11(13)14)8-4-2-3-5-10(8)12-7/h2-5,12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNNHJVSQUUHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343337
Record name 2-Methylindole-3-acetic acid
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-43-2
Record name 2-Methyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylindole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Dynamics of 2 Methylindole 3 Acetic Acid

Endogenous Formation Pathways

While 2-Methylindole-3-acetic acid (2-Me-IAA) is recognized as a synthetic auxin, its endogenous formation is less documented than that of its close relative, Indole-3-acetic acid (IAA). However, pathways involving the modification of existing indole (B1671886) compounds provide a basis for its potential biosynthesis.

Tryptophan-Dependent Pathways and Intermediates

The primary precursor for auxin biosynthesis in many organisms is the amino acid tryptophan. wikipedia.org Plants and various microorganisms utilize several tryptophan-dependent pathways to synthesize IAA, which are named after key intermediates. mdpi.comasm.org These pathways include the indole-3-pyruvic acid (IPyA), tryptamine (B22526) (TAM), indole-3-acetamide (B105759) (IAM), and indole-3-acetaldoxime/indole-3-acetonitrile (B3204565) (IAOx-IAN) pathways. mdpi.comasm.org Although direct evidence for the complete endogenous synthesis of 2-Me-IAA via these pathways is limited, the structural similarity suggests that analogous intermediates could potentially be involved.

The IPyA pathway is a major route for IAA production in plants and some bacteria. asm.orgresearchgate.net It involves the conversion of tryptophan to indole-3-pyruvate, which is then decarboxylated to indole-3-acetaldehyde (IAD). Finally, IAD is oxidized to form IAA. asm.org In fungi, the ectomycorrhizal fungus Tricholoma vaccinum produces IAA from tryptophan via the IPyA pathway. asm.org

The IAM pathway is another significant route, particularly in pathogenic bacteria. asm.org It proceeds through the conversion of tryptophan to indole-3-acetamide (IAM) by tryptophan-2-monooxygenase, followed by the hydrolysis of IAM to IAA by an amidohydrolase. researchgate.net

The TAM pathway involves the decarboxylation of tryptophan to tryptamine, which is then converted to IAD and subsequently to IAA. asm.org The IAOx-IAN pathway, primarily found in certain plant families, converts tryptophan to indole-3-acetaldoxime, which can then be converted to indole-3-acetonitrile (IAN) before being hydrolyzed to IAA. mdpi.comasm.org

It is conceivable that a methylated form of tryptophan or a methylated intermediate within these pathways could lead to the formation of 2-Me-IAA. However, specific enzymes catalyzing such a methylation step in the context of a dedicated 2-Me-IAA biosynthetic pathway have not been extensively characterized.

PathwayKey IntermediatesOrganism Types
Indole-3-Pyruvic Acid (IPyA) Indole-3-pyruvic acid, Indole-3-acetaldehydePlants, Bacteria, Fungi
Indole-3-Acetamide (IAM) Indole-3-acetamideBacteria
Tryptamine (TAM) Tryptamine, Indole-3-acetaldehydePlants
Indole-3-Acetaldoxime/Indole-3-Acetonitrile (IAOx-IAN) Indole-3-acetaldoxime, Indole-3-acetonitrilePlants

Microbial Biosynthesis Mechanisms

Microorganisms are prolific producers of IAA and its derivatives. google.com Several bacterial species, including those from the genera Pseudomonas, Agrobacterium, and Enterobacter, are known to synthesize IAA. google.com Some bacteria utilize tryptophan-dependent pathways similar to those in plants. google.com For example, Pseudomonas savastanoi and Agrobacterium tumefaciens employ the IAM pathway. google.com Enterobacter cloacae has been shown to convert tryptophan to IAA via the IPyA pathway. google.com

The microbial degradation of indole can also lead to the formation of IAA-related compounds. wiley.com For instance, Lysinibacillus xylanilyticus strain MA can transform indole into indole-3-acetamide and subsequently into indole-3-acetic acid, which is then decarboxylated to 3-methylindole (B30407) (skatole). researchgate.net While this pathway leads to 3-methylindole, it demonstrates the microbial capacity to modify the indole ring and its side chains, suggesting a potential for the formation of 2-methylated analogs under different conditions or with different microbial strains.

Furthermore, some bacteria possess the ability to degrade IAA, and in some cases, this degradation can involve methylation or demethylation steps. A mixed population of pig fecal bacteria and certain rumen microorganisms can convert indole-3-acetic acid to 3-methylindole. wiley.com Although this is not 2-Me-IAA, it highlights the microbial potential for methylating the indole ring.

Metabolic Interconversions and Homeostasis Regulation

The metabolic fate of 2-Me-IAA is intricately linked to the broader regulatory networks of auxin homeostasis, particularly its relationship with IAA.

Relationship with Indole-3-acetic acid (IAA) Homeostasis

Auxin homeostasis in plants is a tightly controlled process involving biosynthesis, degradation, transport, and the formation and hydrolysis of conjugates. nih.gov IAA can be reversibly conjugated to sugars, amino acids, and peptides to form inactive storage forms. nih.gov These conjugates can be hydrolyzed by specific enzymes to release free, active IAA when needed. nih.gov For example, IAA can be converted to its methyl ester, methyl indole-3-acetate (B1200044) (MeIAA), which is considered an inactive form. nih.govoup.com

Enzymatic Transformations (e.g., Esterases, Methyltransferases)

Enzymatic modifications are key to regulating auxin activity. In Arabidopsis thaliana, IAA can be methylated to form MeIAA by the enzyme IAA carboxyl methyltransferase 1. nih.govoup.com Conversely, MeIAA can be hydrolyzed back to active IAA by a family of methyl esterases (MES). nih.govoup.com Specifically, the AtMES17 esterase has been identified as having activity towards MeIAA. nih.govoup.com This reversible conversion between IAA and its methyl ester is a mechanism for controlling the levels of active auxin. nih.gov

While direct evidence for the enzymatic methylation of IAA at the C2 position of the indole ring to form 2-Me-IAA is not well-established as a primary biosynthetic route, the existence of methyltransferases capable of acting on various substrates in biological systems suggests the potential for such a reaction. Similarly, esterases that hydrolyze auxin conjugates are known. nih.gov If 2-Me-IAA were to be conjugated, for instance, as a methyl ester, it is plausible that plant esterases could hydrolyze it to its active acid form.

Enzyme ClassFunctionExampleSubstrate(s)Product(s)
Carboxyl Methyltransferase Methylation of the carboxyl groupIAA carboxyl methyltransferase 1Indole-3-acetic acidMethyl indole-3-acetate (MeIAA)
Methyl Esterase (MES) Hydrolysis of methyl estersAtMES17Methyl indole-3-acetate (MeIAA)Indole-3-acetic acid

Degradation Pathways and Catabolites

The degradation of auxins is a crucial component of homeostasis. For IAA, degradation can occur through several pathways. One major route is oxidation to 2-oxindole-3-acetic acid (oxIAA). frontiersin.org Another pathway involves the initial decarboxylation of IAA to 3-methylindole (skatole), which is then further metabolized. wiley.com This has been observed in some microbial species. wiley.com

In some Pseudomonas species, IAA is degraded via a pathway that involves hydroxylation of the indole ring. wiley.comresearchgate.net The iac gene cluster in Pseudomonas putida 1290 is responsible for the degradation of IAA to catechol. mdpi.comuky.edu The initial step is catalyzed by the iacA gene product, which hydroxylates the indole ring of IAA. wiley.com

While specific degradation pathways for 2-Me-IAA have not been extensively elucidated, it is likely to be subject to similar enzymatic processes as IAA. The methyl group at the C2 position could potentially influence the rate and products of degradation. For example, the presence of the methyl group might sterically hinder the action of certain oxidative enzymes. Potential catabolites could include hydroxylated and ring-opened products, analogous to those seen in IAA degradation. For example, the photo-oxidation of IAA is known to produce inhibitory products. google.com

In some bacteria, the degradation of IAA can proceed through intermediates such as 3-hydroxyindole and 2,3-dihydroxy-dihydroindole, eventually leading to salicylic (B10762653) acid and catechol. wiley.com It is plausible that 2-Me-IAA could be metabolized through a similar series of hydroxylations and ring-cleavage events.

Molecular Mechanisms of Biological Action and Signal Transduction

Auxin-like Activity and Plant Physiological Responses

2-Methylindole-3-acetic acid (2-Me-IAA) is a synthetic derivative of indole-3-acetic acid (IAA), the most prevalent naturally occurring auxin in plants. ontosight.aiwikipedia.org As an auxin analog, 2-Me-IAA mimics the physiological effects of natural auxins, playing a significant role in regulating various aspects of plant growth and development. ontosight.aicymitquimica.com

Cellular and Tissue-Level Effects

At the cellular level, the auxin-like activity of 2-Me-IAA influences fundamental processes such as cell elongation, division, and differentiation. ontosight.aicymitquimica.com These cellular effects collectively contribute to the broader physiological responses observed at the tissue and organ levels. For instance, the promotion of cell elongation by auxins is a key factor in the growth of stems and hypocotyls. nih.gov Similarly, the regulation of cell division is crucial for the development of new tissues and organs.

Root Development and Growth Modulation

One of the most well-documented effects of auxins, including 2-Me-IAA, is their profound influence on root development. cymitquimica.com Auxins are critical for initiating the formation of both primary and lateral roots. nih.gov The localized accumulation of auxin in the pericycle, a layer of cells in the root, triggers the cell divisions that give rise to lateral root primordia. oup.com

The modulation of root system architecture by auxins is a key adaptive mechanism, allowing plants to efficiently explore the soil for water and nutrients. taylorandfrancis.com The ability of 2-Me-IAA to promote root formation has potential applications in agriculture for enhancing crop resilience and nutrient uptake. ontosight.ai Studies have shown that the application of auxin-like compounds can lead to an increase in the number and length of roots, thereby expanding the root surface area available for absorption. taylorandfrancis.commdpi.com

Interactions with Cellular Components and Signaling Pathways

The biological activity of 2-Me-IAA is mediated through its interaction with specific cellular components and its integration into complex signaling networks that regulate plant growth and stress responses.

Auxin Receptor Binding and Signal Perception

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. oup.commdpi.com The binding of auxin to this complex facilitates the ubiquitination and subsequent degradation of the Aux/IAA protein. oup.com This degradation relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. wikipedia.orgmdpi.com

While 2-Me-IAA exhibits auxin-like activity, the presence of a methyl group at the 2-position of the indole (B1671886) ring may alter its binding affinity for the TIR1/AFB co-receptors compared to the natural auxin, IAA. researchgate.net The carboxyl group of IAA is known to be a critical determinant for its interaction within the TIR1 binding pocket. nih.gov It is hypothesized that for some methylated forms of IAA, such as methyl-IAA (MeIAA), hydrolysis to free IAA is necessary to initiate a hormonal response, as the methyl ester group is unlikely to be accommodated in the TIR1 binding site. nih.govresearchgate.net This suggests that the activity of 2-Me-IAA might also depend on its ability to effectively interact with the auxin perception machinery.

Gene Regulation and Transcriptomic Responses

The activation of ARFs following auxin perception leads to widespread changes in gene expression, orchestrating the various physiological responses associated with auxins. wikipedia.org Transcriptomic analyses have revealed that auxin signaling affects the expression of a large number of genes involved in diverse processes, including cell wall modification, developmental patterning, and hormone metabolism. nih.gov

For example, in response to powdery mildew infection in hulless barley, changes in the levels of various hormones, including methylindole-3-acetic acid, were observed, which in turn drove downstream changes in the expression of genes related to plant-hormone signaling. researchgate.net Specifically, transcriptomic analysis of maize in response to heat stress showed that genes involved in auxin metabolism, such as methyl indole-3-acetate (B1200044) methyltransferase, were differentially regulated. mdpi.com These findings highlight the intricate connection between auxin signaling and the regulation of gene networks that control plant development and adaptation.

Role in Stress Responses and Basal Immunity

Beyond its role in development, auxin signaling, and by extension the activity of compounds like 2-Me-IAA, is integrated with plant stress response pathways. nih.gov Auxins can influence the plant's ability to tolerate both biotic and abiotic stresses. researchgate.net For instance, IAA signaling has been implicated in providing tolerance to photorespiratory-dependent cell death, suggesting a role in stress mitigation. wikipedia.org

The interaction between auxin and other hormone signaling pathways, such as those involving salicylic (B10762653) acid and jasmonic acid, is crucial for mounting an effective immune response against pathogens. nih.govmaxapress.com Fungal pathogens, for example, may produce their own IAA, which can act as a virulence factor to manipulate the host's physiology. nih.gov Conversely, plants can modulate their own auxin homeostasis as part of their defense strategy. The ability of 2-Me-IAA to influence these pathways suggests its potential to modulate plant immunity. ontosight.ai

Table of Research Findings on this compound and Related Compounds

Compound Biological Activity/Finding Organism/System Reference(s)
This compound Exhibits auxin-like activity, promoting root growth and influencing plant development. Plants ontosight.aicymitquimica.com
This compound May have different conformational preferences than IAA, potentially affecting receptor interaction. In silico/Crystallography researchgate.net
Indole-3-acetic acid (IAA) The primary natural auxin, regulating cell elongation, division, and differentiation. Plants ontosight.aiwikipedia.org
Indole-3-acetic acid (IAA) Perception involves the TIR1/AFB co-receptor complex. Plants oup.commdpi.com
Indole-3-acetic acid (IAA) Plays a role in stress tolerance and basal immunity. Plants wikipedia.orgnih.gov
Methyl indole-3-acetate (MeIAA) Considered an inactive form that requires hydrolysis to active IAA to exert hormonal function. Arabidopsis thaliana nih.govresearchgate.net

Table of Chemical Compounds Mentioned

Compound Name
2,4-dichlorophenoxyacetic acid
This compound
Abscisic acid
Auxin/Indole-3-Acetic Acid (Aux/IAA)
Indole-3-acetic acid (IAA)
Jasmonic acid
Methyl indole-3-acetate (MeIAA)

Mechanisms in Non-Plant Systems

The biological activity of this compound extends beyond the plant kingdom, with emerging research pointing towards its involvement in the physiological processes of microorganisms and mammals. As a derivative of the well-studied phytohormone indole-3-acetic acid (IAA), its molecular mechanisms in non-plant systems are an area of active investigation, revealing its potential role as a signaling molecule and metabolic effector.

Microbial Physiology and Plant-Microbe Interactions

While the parent compound, indole-3-acetic acid (IAA), is extensively documented for its role in microbial physiology and plant-microbe interactions, specific research detailing the molecular mechanisms of this compound in these contexts is limited in the available scientific literature. nih.govresearchgate.netresearchgate.net The ability to produce IAA is a widespread trait among bacteria, including those that promote plant growth and those that cause disease, and it is known to be a key signaling molecule in these interactions. hmdb.camedchemexpress.complos.org Bacteria utilize IAA to colonize plants, stimulate plant growth, and bypass plant defense mechanisms. medchemexpress.commdpi.com Furthermore, IAA and its derivatives can directly influence bacterial physiology, including processes like biofilm formation and quorum sensing. nih.govnih.govresearchgate.net For instance, studies on other indole derivatives have shown significant effects on microbial behavior; indole itself can modulate virulence and interspecies competition in bacteria like Acinetobacter baumannii. nih.gov However, dedicated studies on the precise role and mechanisms of action of the 2-methylated form of indole-3-acetic acid in microbial communities, its effect on gene expression, or its specific function in the dialogue between plants and microbes remain to be thoroughly elucidated.

Role in Mammalian Metabolism

Investigations into the effects of indole derivatives in mammalian systems have included this compound (also referred to as 2Me-IAA). ebi.ac.uk The compound is recognized as a member of the indole-3-acetic acids class. nih.gov Research has explored the impact of various IAA derivatives on mammalian development. ebi.ac.uk

A study examining the effects of administering IAA derivatives to pregnant rats provided specific findings related to this compound. ebi.ac.ukresearchgate.net In this research, pregnant dams were administered the compound between gestation days 12 and 14. The study reported that the dams receiving this compound exhibited physiological and behavioral changes. ebi.ac.uk

Subject Compound Administered Observed Effects Reference
Pregnant Rat DamsThis compound (2Me-IAA)Rigidity and a decrease in locomotor activity. ebi.ac.uk

This finding suggests that this compound is biologically active in mammals and can influence physiological processes. The parent compound, indole-3-acetic acid, is known to be a product of both endogenous and gut microbial metabolism of dietary tryptophan in rats. wikipedia.org While it is understood that the mammalian microbiome contributes significantly to the circulating levels of IAA, the specific metabolic pathways and origins of methylated derivatives like this compound are less clear. wikipedia.orgbiocrates.com

Synthetic Strategies and Structural Derivatization

Established Synthetic Routes to 2-Methylindole-3-acetic acid

The construction of the this compound scaffold is predominantly achieved through modifications of the Fischer indole (B1671886) synthesis, although other methodologies have also been successfully employed.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.org For the specific synthesis of this compound, a key modification involves the use of levulinic acid (4-oxopentanoic acid) as the carbonyl-containing starting material. google.com

The process begins with the reaction of a phenylhydrazine, or its hydrochloride salt, with levulinic acid in the presence of an acid catalyst, such as ethanolic sulfuric acid. google.com This reaction first forms a phenylhydrazone intermediate. byjus.com Under the acidic and heated conditions, this intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.com The use of levulinic acid directly installs the required methyl group at the 2-position and the acetic acid side chain at the 3-position of the indole core. google.com The reaction typically proceeds via the ethyl ester of this compound, which is then saponified and acidified to yield the final product. google.com A reported synthesis using this method, starting from the ethyl ester, achieved a yield of 87%. google.com

Catalysts for the Fischer synthesis can include Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgrsc.org The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. byjus.com

Table 1: Key Reactants in Modified Fischer Indole Synthesis for 2-Methyl-Substituted Indole Acetic Acids

Reactant Role Reference
Phenylhydrazine / Phenylhydrazine hydrochloride Provides the benzene (B151609) ring and N1 nitrogen of the indole core. google.com
Levulinic acid Carbonyl source that provides the atoms for the C2-methyl and C3-acetic acid side chain. google.com

Beyond the Fischer synthesis, other methods have been developed for creating indole derivatives.

The Japp-Klingemann reaction serves as a powerful alternative for preparing the necessary hydrazone intermediates for indole synthesis. wikipedia.orgnumberanalytics.com This reaction involves coupling an aryl diazonium salt with a β-keto-acid or β-keto-ester. wikipedia.org The resulting arylhydrazone can then be cyclized under acidic conditions, akin to the Fischer synthesis, to form the indole ring. wikipedia.org This approach has been utilized to prepare compounds like 3-(5-fluoroindol-3-yl)propionic acid from 4-fluoroaniline. tandfonline.com

The Madelung synthesis provides another route, involving the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in While traditionally requiring harsh conditions, modern variations using organolithium bases allow the reaction to proceed under milder conditions, making it suitable for synthesizing 2-substituted indoles with sensitive functional groups. bhu.ac.in

The Reissert synthesis is a multistep method that begins with the condensation of an o-nitrotoluene with an oxalic ester, followed by reductive cyclization to form an indole-2-carboxylic acid derivative, which can be further modified. uop.edu.pksmolecule.com

Additionally, methods involving the reaction of a pre-formed indole with other reagents can yield the target acid. For example, indole can be reacted with glycolic acid in the presence of potassium hydroxide (B78521) in an autoclave to produce indole-3-acetic acid. orgsyn.org This method can be adapted to produce other indole-3-acetic acids. orgsyn.org

Chemical Modifications and Analogue Synthesis

The structural framework of this compound allows for extensive chemical modification to produce a wide array of analogues for various research applications. These modifications can be broadly categorized into substitutions on the indole ring and alterations to the acetic acid side chain.

Substituents can be introduced onto the benzene portion of the indole ring, typically at positions 4, 5, 6, or 7. This is often achieved by starting the Fischer indole synthesis with a correspondingly substituted phenylhydrazine. google.com For instance, using a 4-methoxyphenylhydrazine hydrochloride in the reaction with ethyl levulinate leads to the formation of 5-methoxy-2-methylindole-3-acetic acid. Similarly, 5-fluoro-2-methylindole-3-acetic acid has been synthesized and characterized. google.com

Another strategy involves the direct functionalization of the indole ring after its formation. For example, the alkylation of 5-methoxy-2-methylindole (B121554) with a haloacetic acid derivative under basic conditions is a common approach. The synthesis of various chloro-substituted 2-methylindole-3-acetic acids (4-chloro, 5-chloro, and 6-chloro) has also been reported. researchgate.net

Table 2: Examples of Ring-Substituted this compound Derivatives

Compound Name Substituent Position Reference
5-Methoxy-2-methylindole-3-acetic acid Methoxy (B1213986) (-OCH₃) C5
5-Fluoro-2-methylindole-3-acetic acid Fluoro (-F) C5 google.com
4-Chloro-2-methylindole-3-acetic acid Chloro (-Cl) C4 researchgate.net
5-Chloro-2-methylindole-3-acetic acid Chloro (-Cl) C5 researchgate.net

The carboxylic acid side chain at the C3 position is a prime site for chemical modification. Standard esterification reactions can convert the carboxylic acid into various esters. researchgate.net For example, reacting the acid with methanol (B129727) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding methyl ester. researchgate.net

The α-carbon of the side chain (the carbon atom between the indole ring and the carboxyl group) can also be functionalized. Reaction of a substituted indole-3-acetic acid with a base like lithium diisopropylamide (LDA) followed by treatment with an electrophile, such as an alkyl bromide, can introduce substituents at this position. google.comresearchgate.net This allows for the synthesis of α-methyl and other α-alkyl derivatives of indole-3-acetic acid. orgsyn.orgresearchgate.net

The synthesis of isotopically labeled compounds is essential for metabolic studies, quantitative analysis, and mechanistic investigations. Deuterated analogues of this compound can be prepared for these purposes.

A practical method for deuterium (B1214612) labeling involves an acid-catalyzed hydrogen-deuterium (H-D) exchange. nih.gov For 3-substituted indoles like indole-3-acetic acid, treatment with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) can efficiently replace the hydrogen atoms on the indole ring (positions 4, 5, 6, and 7) and the N-H proton with deuterium. nih.gov This method has been used to prepare indole-3-acetic acid-d5 on a large scale. nih.gov However, care must be taken as some synthetic conditions, such as those in the Fischer indole synthesis, can cause a reduction in the degree of deuteration through H-D replacement. nih.gov For 3-unsubstituted indoles like 2-methylindole, these strong acidic conditions can lead to complex mixtures due to side reactions at the highly nucleophilic C3 position. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound (2-Me-IAA) and its derivatives is intrinsically linked to their chemical structures. SAR studies investigate how modifications to the molecule's scaffold affect its interaction with biological systems, such as plant auxin receptors.

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of auxin molecules is a critical determinant of their biological activity. Computational studies, such as those investigating the potential energy surface (PES) of 2-Me-IAA, provide insight into the molecule's preferred shapes. The PES of 2-Me-IAA is markedly different from that of the parent compound, indole-3-acetic acid (IAA), and its derivatives substituted on the benzene ring (at positions 4, 5, 6, and 7). srce.hr

Investigations using RHF/6-31G* and RHF/6-31++G** calculations have identified three unique local energy minima for 2-Me-IAA where the carboxylic acid group has a syn orientation. srce.hr The presence of the methyl group at the C2 position introduces significant steric hindrance with the carboxylic acid side chain. This interaction creates a higher energy barrier for conformational transitions compared to IAA or its derivatives with substituents on the benzene ring. srce.hr This distinct conformational landscape is believed to be a primary reason for the significantly lower auxin activity of 2-Me-IAA and its weaker binding to auxin-binding protein 1 (ABP1). srce.hr While unsubstituted IAA and its 4-, 5-, 6-, and 7-substituted derivatives exhibit a wide range of biological activities, their potential energy surfaces are generally similar; in contrast, substitution at the 2-position, as in 2-Me-IAA, significantly alters the PES. srce.hr

The orientation of the acetic acid side chain, defined by torsion angles, plays a crucial role. For instance, in the derivative 5-Methoxy-2-methylindole-3-acetic acid, the indole ring system is planar, and the side chain can adopt various rotational conformations, which contributes to its flexibility in solution and likely influences its biological interactions.

Table 1: Conformational Data for this compound Minima

This table presents the torsion angles and relative energies for the three symmetry-unique local minima of 2-Me-IAA with a syn orientation of the COOH group, as determined by 6-311++G** PES calculations. srce.hr T1 and T2 represent the torsion angles C2–C3–C8–C9 and C3–C8–C9=O, respectively.

Energy MinimumT1 (degrees)T2 (degrees)Relative Energy (kJ mol⁻¹)
A-100.9-1.50.00
B84.7-1.40.65
C-179.3-179.411.02

Influence of Substituents on Biological Potency

The type and position of substituents on the indole ring are paramount to the biological potency of IAA derivatives. The methyl group at the 2-position in 2-Me-IAA is a prime example of how a single substituent can drastically alter activity.

Compared to the highly active parent hormone IAA, 2-Me-IAA is considered to be on the borderline between strong and weak auxins. srce.hr Its half-optimal concentration is approximately ten times greater than that of unsubstituted IAA, and its binding to ABP1 is nearly two orders of magnitude less effective. srce.hr This reduced activity is also observed in other 2-alkylated derivatives, such as 2-Ethyl-IAA and 2-Propyl-IAA. srce.hr

Conversely, substitutions on the benzene ring of the indole nucleus can have varied effects. For example, adding a methoxy group at the 5-position, creating 5-Methoxy-2-methylindole-3-acetic acid, results in a compound noted for its potential in plant growth regulation. cymitquimica.com The methoxy group is electron-donating, which can enhance the reactivity of the indole ring system. chim.it In a different context, when the aromatic ring of IAA is substituted with electron-donating groups like methoxy, the rate of oxidation by horseradish peroxidase (HRP) is increased. google.com

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for isolating 2-Methylindole-3-acetic acid from complex biological matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal in its analysis.

HPLC is a widely used technique for the quantification of indole (B1671886) compounds. For instance, the separation of Methyl Indole-3-acetate (B1200044) (MeIAA) and Indole-3-acetic acid (IAA) can be achieved using a C18 column with a gradient of acetonitrile (B52724) in phosphoric acid. nih.gov This method allows for the quantification of IAA generated from the hydrolysis of MeIAA. nih.gov In studies of IAA metabolites in plants like Arabidopsis, HPLC coupled with a fluorescence detector provides the necessary specificity and sensitivity for quantification. researchgate.net The levels of various IAA conjugates and catabolites, including those structurally related to this compound, have been successfully quantified in different plant tissues using HPLC-based methods. nih.govresearchgate.net

A typical HPLC method for the analysis of indole compounds might involve a reversed-phase C18 column and a mobile phase gradient. For example, a gradient of methanol (B129727) and acetic acid solutions can effectively separate IAA and related compounds. researchgate.net The use of a fluorescence detector, with excitation and emission wavelengths set appropriately for indoles (e.g., 280 nm and 340 nm), enhances the selectivity of detection. researchgate.netcsic.es

Table 1: Example HPLC Parameters for Indole Acetic Acid Analysis
ParameterConditionReference
ColumnReversed-phase C18 nih.govcsic.es
Mobile PhaseGradient of acetonitrile/methanol and acidified water nih.govresearchgate.net
DetectorFluorescence or UV nih.govresearchgate.net
Excitation/Emission (Fluorescence)~280 nm / ~340 nm researchgate.netcsic.es

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile derivatives of indole compounds. For the analysis of this compound, derivatization is typically required to increase its volatility. A general GC-MS based screen has been employed to identify catabolites and conjugates of indole-3-acetic acid. nih.govresearchgate.net The technique has proven effective in identifying various indole derivatives in biological samples. thegoodscentscompany.comresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for the structural elucidation and sensitive quantification of this compound and its metabolites.

Mass spectrometry, often coupled with a chromatographic inlet (LC-MS or GC-MS), provides both qualitative and quantitative data. In the analysis of indole-3-acetic acid and its derivatives, MS can identify and quantify the parent compound and its metabolites with high specificity. nih.govresearchgate.nethmdb.ca For instance, LC-electrospray tandem MS has been developed for the quantitative analysis of IAA metabolites in plant extracts. nih.gov This method allows for the detection of various conjugates, such as those with amino acids. nih.govresearchgate.net GC-MS analysis of indole metabolites can reveal characteristic fragment ions that aid in their identification. researchgate.net The mass spectrum of this compound shows a prominent top peak at m/z 144, with other significant peaks at m/z 189 and 143, which are characteristic fragments used for its identification. nih.gov

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which is crucial for determining the elemental composition of unknown metabolites and confirming the identity of known compounds. HRMS has been used in the study of deuterated indole compounds, including derivatives of this compound. nih.govacs.org For example, the high-resolution mass spectrum of a deuterated derivative of 2-(5-methoxy-2-methyl-indole-3-acetic acid) methyl ester was used to confirm its elemental composition with high precision. nih.govacs.org Untargeted metabolomics studies in plants frequently employ LC-HRMS to identify a wide range of metabolites, including indole derivatives, by leveraging the high mass accuracy to differentiate between compounds with similar nominal masses. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for a Deuterated Indole Derivative
CompoundIonCalculated m/zFound m/zReference
Deuterated 2-(5-methoxy-2-methyl-indole-3-acetic acid) CD3 ester[M+H]⁺243.1700243.1697 nih.govacs.org

Isotopic labeling is a powerful technique used in metabolomics to trace the metabolic fate of compounds. In the context of this compound and related auxins, stable isotope-labeled internal standards, such as ¹³C₆-labeled IAA, are used for accurate quantification by isotope dilution mass spectrometry. researchgate.net This approach corrects for sample loss during preparation and variations in instrument response. researchgate.net

Deuterium (B1214612) labeling has also been employed to study the synthesis and metabolism of indole compounds. nih.govacs.org For example, treating a precursor with deuterated reagents allows for the synthesis of labeled 2-(5-methoxy-2-methyl-indole-3-acetic acid) methyl ester, which can then be used as a tracer in metabolic studies. nih.govacs.org These labeled compounds are essential for targeted metabolomics approaches to elucidate complex metabolic networks, such as the auxin network in plants. researchgate.net By monitoring the incorporation of stable isotopes from labeled precursors, researchers can trace metabolic pathways and characterize new biosynthetic routes. researchgate.net

Spectroscopic Methods for Structural Elucidation

The definitive identification and structural confirmation of this compound in research settings rely on a combination of advanced analytical and spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide unambiguous evidence for the compound's structure. nih.gov

In ¹H NMR spectroscopy, the chemical environment of each proton results in a distinct signal. The spectrum for this compound is characterized by several key resonances. The methyl group protons at the C2 position of the indole ring typically appear as a sharp singlet. The methylene (B1212753) protons of the acetic acid side chain at the C3 position also produce a singlet. The four protons on the benzene (B151609) portion of the indole ring produce a more complex series of multiplets in the aromatic region of the spectrum. Additionally, broad singlets corresponding to the indole N-H proton and the carboxylic acid O-H proton are observable.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, with 11 distinct signals expected for this compound. Spectra for this compound are available from various chemical data repositories, confirming its structural assignment. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
C2-CH₃ (Methyl)~2.3Singlet
C3-CH₂ (Methylene)~3.6Singlet
C4-H, C5-H, C6-H, C7-H (Aromatic)~7.0-7.6Multiplet
N1-H (Indole)~8.0 (Broad)Singlet
COOH (Carboxylic Acid)>10.0 (Broad)Singlet

Note: Predicted values are based on typical chemical shifts for these functional groups. Actual experimental values may vary based on solvent and experimental conditions. Spectra are available in databases such as SpectraBase. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the specific functional groups present in this compound by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The FTIR spectrum for this compound, available from sources like the Bio-Rad Laboratories database, displays several key absorption bands that confirm its structure. nih.gov

The most prominent features include a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The N-H stretch of the indole ring typically appears as a sharper peak around 3400 cm⁻¹. The carbonyl (C=O) group of the carboxylic acid gives rise to a strong, sharp absorption peak around 1700 cm⁻¹. Finally, multiple peaks in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic indole ring.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹) Appearance
Carboxylic Acid O-HStretch2500-3300Very Broad
Indole N-HStretch~3400Medium, Sharp
Carboxylic Acid C=OStretch~1700Strong, Sharp
Aromatic C=CStretch1450-1600Medium to Weak

Source: Data derived from typical IR frequencies and information from PubChem. nih.gov

X-Ray Crystallography (for related structures)

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional coordinates of each atom in the solid state and how the molecules pack together in a crystal lattice. A crystal structure for this compound has been determined and its data are available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 141651. nih.gov

To illustrate the detailed structural insights gained from this technique for this class of compounds, the crystallographic data for a closely related derivative, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate , is presented. hmdb.casrce.hr Studies on such derivatives show that the nine-membered indole ring system is typically planar. hmdb.ca In the crystal, molecules are often linked by hydrogen bonds, such as N-H···O interactions, forming extensive networks. hmdb.casrce.hr

Table 3: Crystallographic Data for the Related Compound Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Parameter Value
Chemical FormulaC₁₄H₁₇NO₃
Crystal SystemMonoclinic
a (Å)7.8117 (5)
b (Å)17.1953 (12)
c (Å)9.9003 (7)
β (°)106.756 (1)
Volume (ų)1273.39 (15)
Z (molecules/unit cell)4
Temperature (K)150
Radiation TypeMo Kα

Source: Data from Mohamed et al. (2013) via the Protein Data Bank in Europe. hmdb.casrce.hr

Research Applications and Future Directions

Role in Plant Hormone Research and Agricultural Science

As a derivative of indole (B1671886), 2-Methylindole-3-acetic acid possesses auxin-like properties that make it a significant compound for research in plant growth regulation and agricultural science. It is utilized by researchers and agronomists to investigate processes such as root formation and cell elongation, positioning it as a key molecule for advancing crop resilience and management.

The regulation of auxin levels, known as auxin homeostasis, is critical for proper plant growth and development. This process involves a delicate balance of biosynthesis, degradation, transport, and the formation and hydrolysis of auxin conjugates. This compound is employed as a research tool to dissect these complex metabolic pathways.

Plants precisely control the concentration of active Indole-3-acetic acid (IAA) through several mechanisms. One key process is the creation of inactive conjugates, such as methyl esters of IAA (MeIAA). These stored forms can be rapidly converted back to active IAA by enzymes called esterases. Research in Arabidopsis thaliana has identified specific esterases that hydrolyze MeIAA, demonstrating that this conversion is a vital part of auxin regulation. The study of how synthetic analogs like this compound interact with these enzymes helps clarify the specificity and kinetics of this activation process.

Another critical pathway for regulating auxin levels is through catabolism, or breakdown. A major primary catabolite of IAA in plants is 2-oxindole-3-acetic acid (oxIAA). The formation of oxIAA is a rapid and irreversible process that reduces the amount of active auxin in plant tissues, thereby regulating the output from auxin gradients and signaling pathways. By applying compounds like this compound, researchers can study the activity of the enzymes responsible for this oxidative degradation and better understand how auxin signaling is attenuated. The use of such analogs provides insights into how plants manage hormone levels to coordinate developmental events and respond to environmental cues.

Beneficial bacteria often use IAA to promote root growth, enhancing the plant's ability to acquire nutrients and resist stress. Conversely, pathogenic bacteria can manipulate the host's hormonal balance with their own IAA production to facilitate infection. The study of these interactions is crucial for developing sustainable agricultural practices. This compound, as a stable synthetic auxin, serves as an excellent tool for these investigations. Researchers can use it to simulate the effects of microbial IAA production in a controlled environment, helping to untangle the complex communication between bacteria and their plant hosts. Furthermore, some bacteria possess the ability to degrade IAA, which also plays a role in modulating auxin levels in the rhizosphere. Studying how these bacteria metabolize synthetic auxins like this compound can shed light on the specificity of these degradation pathways and their ecological significance.

Interactive Data Table: Bacterial Genera Involved in IAA Metabolism

This table summarizes bacterial genera known to produce or degrade Indole-3-acetic acid (IAA), a key molecule in plant-microbe interactions.

GenusRole in IAA MetabolismCommon Habitat
AzospirillumProducerRhizosphere
PseudomonasProducer & DegraderRhizosphere, Plant Surfaces
RhizobiumProducerRoot Nodules (Legumes)
VariovoraxDegraderRhizosphere
EnterobacterProducerRhizosphere

Explorations in Biomedical Research

The structural properties of indole derivatives have prompted their investigation in various biomedical contexts. While primarily known for its role in plants, the indole-acetic acid scaffold is being explored for potential therapeutic applications.

One of the most promising areas of biomedical research for indole-acetic acids is in the field of targeted cancer therapy, specifically through Gene-Directed Enzyme Prodrug Therapy (GDEPT). This strategy involves delivering a non-mammalian enzyme to tumor cells, which then activates a non-toxic prodrug into a potent cytotoxic agent specifically at the tumor site.

The combination of the plant enzyme horseradish peroxidase (HRP) and Indole-3-acetic acid (IAA) is a well-studied example of this approach. biocrates.commdpi.com IAA itself is relatively non-toxic to mammalian cells. biocrates.com However, in the presence of HRP, IAA is oxidized into highly reactive free-radical species, such as the skatolyl radical. biocrates.com These radicals are cytotoxic and can effectively kill cancer cells. biocrates.commdpi.com This targeted activation ensures that the toxic effects are localized to the tumor cells that express the HRP enzyme, minimizing damage to healthy tissues. mdpi.com Derivatives of IAA, including halogenated and methylated forms like this compound, are being evaluated as potential prodrugs in this system to optimize factors like stability and activation kinetics. biocrates.com

Interactive Data Table: Components of the HRP/IAA Prodrug System

This table outlines the key components and their functions in the horseradish peroxidase (HRP) and Indole-3-acetic acid (IAA) enzyme/prodrug system for targeted cancer therapy.

ComponentTypeFunction
Horseradish Peroxidase (HRP)EnzymeDelivered to tumor cells; activates the prodrug.
Indole-3-acetic acid (IAA) or derivativeProdrugSystemically administered, non-toxic precursor.
Skatolyl RadicalActive CytotoxinFormed upon prodrug activation; induces cell death.

Recent metabolomic studies have highlighted the significant role of gut microbiota-derived metabolites in human health and disease. Tryptophan, an essential amino acid, is metabolized by gut bacteria into various indole compounds, including Indole-3-acetic acid (IAA). Altered levels of these metabolites in the bloodstream have been linked to a range of metabolic disorders.

Research has shown a significant association between circulating levels of IAA and its derivatives and cardiovascular diseases (CVD). mdpi.com One study found that patients with CVD had increased serum levels of IAA and methyl indole-3-acetate (B1200044). mdpi.com This suggests a potential shift in the metabolic activity of the gut microbiome that could contribute to the pathophysiology of these conditions. mdpi.com Elevated IAA levels have also been associated with increased mortality in patients with chronic kidney disease, potentially through mechanisms involving inflammation and oxidative stress. nih.gov Conversely, decreased fecal levels of IAA have been observed in patients with metabolic dysfunction-associated steatotic liver disease, indicating a protective role in some contexts. tandfonline.com

Given that this compound is a methylated derivative of IAA, its presence and concentration in biological fluids are of considerable interest in metabolic studies. The established links between other indoleacetic acids and metabolic health strongly suggest the potential of this compound as a biomarker for diagnosing or monitoring metabolic dysfunction.

Advanced Methodological Developments

The ability to accurately detect and quantify this compound and related compounds is essential for research in all the fields mentioned above. Over the years, analytical techniques have evolved from simple colorimetric assays to highly sensitive and specific methods.

The Salkowski reagent provides a traditional colorimetric method for detecting indolic compounds, but it lacks specificity as it reacts with several tryptophan derivatives. For more precise quantification, researchers rely on chromatographic techniques. High-Performance Thin-Layer Chromatography (HPTLC) offers a reliable method for separating and quantifying IAA from microbial samples. However, the gold standard for sensitive and specific analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful technique allows for the precise identification and quantification of IAA and its various metabolites, even in complex biological samples.

In plant science, a key challenge is visualizing the dynamic distribution of auxins within living tissues. To address this, researchers have developed fluorescently-labeled auxin analogs. Probes such as NBD-IAA and the more recent BODIPY-IAA2 are designed to be transported by auxin transporters in the same way as natural auxin but without triggering the downstream hormonal signaling. This allows for real-time imaging of auxin transport pathways using fluorescence microscopy, providing invaluable insights into how auxin gradients are established and maintained in plants. Another specialized technique is the 2-methylindolo-α-pyrone fluorescence assay, which provides a sensitive method for quantifying IAA in plant tissue extracts. hmdb.ca

Continuous Flow Chemistry for Synthesis

The synthesis of complex organic molecules is increasingly benefiting from the adoption of continuous flow chemistry, a technique that offers significant advantages over traditional batch processing. While specific literature detailing the continuous flow synthesis of this compound is not prevalent, the successful application of this technology to structurally related heterocyclic compounds, such as indole derivatives and acetic acid-containing molecules, strongly suggests its feasibility and potential benefits. rsc.orgnih.govchemrxiv.org

Continuous flow processes involve pumping reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. nih.gov This methodology enhances safety, particularly when dealing with highly energetic intermediates, and often leads to higher yields and purity by minimizing the formation of by-products. rsc.orgchemrxiv.org For instance, the development of a continuous, one-pot method for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid highlights the efficiency, atom economy, and environmentally benign nature of flow chemistry, as it avoids chromatography and intermediate isolation steps. rsc.orgchemrxiv.org Similarly, multistep continuous flow synthesis has been effectively used to create complex 2-(1H-indol-3-yl)thiazole derivatives in minutes with high yields over multiple steps. nih.gov

The application of flow chemistry to the Fischer indole synthesis, a classical method for creating indoles, further underscores its relevance. uc.pt By adapting such established reactions to a continuous flow setup, researchers can achieve greater control and efficiency. The principles demonstrated in the synthesis of these related compounds provide a strong foundation for developing a novel, sustainable, and efficient continuous flow process for this compound.

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis

FeatureTraditional Batch SynthesisContinuous Flow Synthesis (Projected)
Safety Handling of potentially unstable intermediates in large volumes.In-situ generation and immediate consumption of energetic intermediates in small volumes. rsc.orgchemrxiv.org
Efficiency Often requires multiple steps with isolation and purification of intermediates.Potential for multi-step reactions in a single, uninterrupted sequence. nih.gov
Yield & Purity May result in lower yields and more by-products due to less precise control.Typically achieves higher yields and selectivity. rsc.orgchemrxiv.org
Scalability Scaling up can be complex and may alter reaction outcomes.More straightforward scalability by extending operational time or using parallel reactors.
Control Less precise control over reaction parameters like heat transfer and mixing.Superior control over temperature, pressure, and mixing. nih.gov

Omics Technologies in Metabolic Profiling

Omics technologies, particularly metabolomics, offer a powerful lens through which to view the biological roles and pathways of small molecules like this compound. Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. creative-proteomics.com This provides a functional readout of the cellular state, bridging the gap between genotype and phenotype. creative-proteomics.com

The study of indole-3-acetic acid (IAA), a closely related and extensively researched plant hormone and microbial metabolite, provides a clear blueprint for how omics can be applied to its 2-methyl derivative. biocrates.com Untargeted metabolomics is an exploratory approach used to gain a comprehensive overview of all measurable analytes in a sample, which can help in discovering novel biomarkers or metabolic pathways. creative-proteomics.com Conversely, targeted metabolomics focuses on the precise quantification of a predefined set of specific metabolites. creative-proteomics.com

These technologies are crucial for studying tryptophan-derived metabolites. cmbio.ionih.gov Mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS), are frequently employed to identify and quantify these compounds in diverse biological samples. creative-proteomics.comnih.gov By applying these established metabolomics workflows, researchers can investigate the biosynthesis, degradation, and interaction of this compound within a biological system. This can elucidate its role in microbial-host interactions, its function in plant biology, and its potential as a biomarker for various conditions. biocrates.com Integrating metabolomics data with other omics fields like genomics and proteomics (a systems biology approach) can provide a more holistic understanding of the compound's biological significance. creative-proteomics.com

Emerging Research Avenues and Interdisciplinary Studies

The unique structure of this compound positions it as a compound of interest in several emerging areas of research that span multiple scientific disciplines. Its potential applications are being explored beyond its traditional use in biochemical research.

One promising avenue is in environmental science , specifically for bioremediation. Researchers are exploring the possibility of using this compound to help break down pollutants in soil and water, which would contribute to environmental sustainability. chemimpex.com

In the field of cosmetics , the natural origin and beneficial properties of indole compounds are being investigated for use in products aimed at improving skin health. chemimpex.com The structural similarity of this compound to other biologically active indoles makes it a candidate for such research.

Furthermore, in agricultural science , it serves as a valuable model for developing new, more effective plant growth regulators. chemimpex.com By studying its interactions with plant hormone signaling pathways, researchers can gain insights to innovate in crop management, aiming to enhance yield and improve crop resilience. chemimpex.com Its role as a plant growth regulator that can promote root development makes it particularly beneficial for agricultural applications. chemimpex.com These interdisciplinary studies highlight the compound's versatility and its potential to contribute to diverse fields ranging from environmental cleanup to advanced agricultural practices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylindole-3-acetic acid, and how can purity be ensured?

  • Methodology : A common approach involves esterification of acetoacetic acid derivatives followed by selective methylation, as described in industrial protocols . For lab-scale synthesis, coupling indole derivatives with acetic acid precursors via EDC-mediated amidation is effective, requiring precise stoichiometric ratios and purification via recrystallization (e.g., using DMF/acetic acid mixtures) . Purity (>99%) is confirmed via HPLC or NMR, with storage at 0–6°C to prevent degradation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (189.214 g/mol) and isotopic patterns. FT-IR and 1^1H/13^{13}C NMR are critical for verifying functional groups (e.g., indole ring protons at δ 7.0–7.5 ppm, carboxylic acid protons at δ 12–13 ppm) . Stability studies under varying pH and temperature conditions (e.g., avoiding heat and moisture) ensure compound integrity during experiments .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent oxidation. Avoid incompatible materials like strong acids/alkalis or oxidizing agents, which may degrade the compound . Use inert atmospheres (e.g., nitrogen) during synthesis to minimize side reactions .

Advanced Research Questions

Q. How does this compound interact with adenosine receptors, and what structural features drive its binding affinity?

  • Methodology : In binding assays (e.g., CHO cell models), the compound’s carbonyl group and indole-piperazine linker length critically influence hA2A receptor affinity. For example, derivatives with a two-carbon linker (Ki = 8.71 μM) show higher selectivity than those with longer linkers (Ki > 100 μM) . Structural modifications (e.g., halogenation at indole C4–C7) minimally enhance binding, emphasizing the importance of the core indole-acetic acid scaffold .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Conduct meta-analyses of binding assays (e.g., Ki values from Table 1 in ) to identify outliers. Validate findings via orthogonal methods (e.g., functional cAMP assays for adenosine receptors). Address variability by standardizing assay conditions (e.g., cell line, ligand concentration) and reporting absolute effect sizes alongside p-values .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?

  • Methodology : Use a modular synthesis approach (e.g., varying linker lengths or substituting indole positions) paired with high-throughput screening. For example, EDC-mediated coupling of indole-3-acids with piperazine derivatives allows systematic SAR exploration . Statistical tools like multivariate regression can quantify the impact of substituents on receptor affinity .

Q. How do stability and reactivity profiles of this compound affect its applicability in longitudinal studies?

  • Methodology : Perform accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. The compound is stable under dry, cool conditions but degrades in acidic environments (e.g., t½ < 24h at pH 2), necessitating pH-controlled formulations .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the metabolic pathways of this compound?

  • Methodology : Discrepancies may arise from interspecies differences in cytochrome P450 isoforms. Replicate experiments in humanized liver models and compare with rodent data. Use isotopically labeled analogs (e.g., 2^2H or 13^{13}C) to track metabolic intermediates via mass spectrometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylindole-3-acetic acid
Reactant of Route 2
Reactant of Route 2
2-Methylindole-3-acetic acid

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